Bis(diethylamino)silane

Beschreibung

Contextualization within the Field of Aminosilanes and Silicon Chemistry

Aminosilanes are a class of organosilicon compounds that contain a silicon-nitrogen bond. These compounds are widely utilized as precursors for the deposition of silicon-containing films, such as silicon oxide and silicon nitride, which are crucial in the manufacturing of microelectronics. electrochem.orggoogle.com Aminosilanes offer advantages over other silicon precursors, like chlorosilanes, due to their varied structures and potentially safer handling characteristics. electrochem.org

BDEAS is a prominent member of the aminosilane (B1250345) family. It is a colorless liquid at room temperature with a boiling point of 70°C and a density of 0.804 g/mL. Its molecular structure, with two diethylamino ligands, provides a balance of reactivity and thermal stability. This makes it suitable for processes like atomic layer deposition (ALD) and chemical vapor deposition (CVD), where precise control over film growth is essential.

The synthesis of BDEAS typically involves the reaction of a chlorosilane with diethylamine (B46881). This reaction produces the desired aminosilane along with a dialkylamine hydrochloride byproduct. Purification techniques are then employed to obtain high-purity BDEAS suitable for electronic applications. google.com

Academic Significance and Research Trajectory of Bis(diethylamino)silane

The academic and research interest in BDEAS is primarily driven by its application as a precursor in ALD and CVD processes for fabricating high-quality silicon dioxide (SiO₂) and silicon nitride (Si₃N₄) thin films. These films are integral components of semiconductor devices, optical coatings, and protective layers in nanotechnology. skku.edu

Research has focused on understanding the surface chemistry and reaction mechanisms of BDEAS during film deposition. For instance, studies have investigated the dissociative adsorption of BDEAS on substrate surfaces, where the silicon-nitrogen bond is cleaved, allowing the silane (B1218182) fragment to attach to the surface. The byproducts, primarily diethylamine, are then removed.

Comparative studies have evaluated the performance of BDEAS against other aminosilane precursors. In the deposition of silicon oxide, BDEAS has demonstrated superior performance compared to tris(dimethylamino)silane (B81438) (TDMAS), exhibiting better deposition uniformity and resulting in films with properties closer to pure SiO₂. electrochem.org When compared to another bis-aminosilane, bis(tertiarybutylamino)silane (BTBAS), BDEAS shows slightly different but still significant deposition characteristics. electrochem.org

Furthermore, BDEAS has been successfully used in the low-temperature ALD of hafnium silicate (B1173343) (HfSiOₓ) films, which are high-k dielectrics used in modern transistors. researchgate.net The ability to deposit these films at lower temperatures is advantageous for manufacturing advanced electronic devices. researchgate.net Researchers have also explored the use of BDEAS in plasma-enhanced ALD (PEALD) to deposit silicon nitride films with improved properties, such as reduced roughness and lower leakage current. skku.edu The growth of silicon nitride films at low temperatures (≤ 250 °C) using BDEAS and a nitrogen plasma has also been demonstrated. atomiclayerdeposition.com

The ongoing research into BDEAS and other aminosilanes aims to develop new precursors and processes that meet the increasing demands for smaller, more efficient, and higher-performing electronic components. rsc.orgpmarketresearch.comvaluates.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | SiH₂[N(C₂H₅)₂]₂ |

| Molar Mass | 174.36 g/mol |

| Appearance | Colorless liquid |

| Density | 0.804 g/mL |

| Boiling Point | 70°C (at 30 mmHg) |

| Vapor Pressure | 30 Torr at 70°C chemicalbook.com |

| Water Solubility | Low |

Table 2: Comparison of Aminosilane Precursors in ALD of Silicon Oxide

| Precursor | Abbreviation | Deposition Temperature (°C) | Key Findings |

| This compound | BDEAS | 300 - 525 electrochem.org | Superior deposition performance compared to TDMAS. electrochem.org |

| Bis(tertiarybutylamino)silane | BTBAS | <300 - >500 electrochem.org | Wider ALD temperature window compared to BDEAS. electrochem.org |

| Tris(dimethylamino)silane | TDMAS | ~300 electrochem.org | Higher carbon content and porosity in deposited films. electrochem.org |

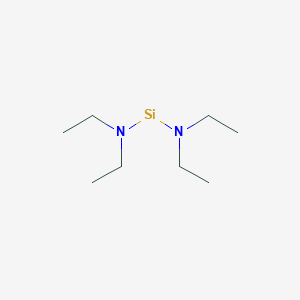

Structure

2D Structure

Eigenschaften

InChI |

InChI=1S/C8H20N2Si/c1-5-9(6-2)11-10(7-3)8-4/h5-8H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYGKQJKGZHAAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)[Si]N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401301011 | |

| Record name | N,N,N′,N′-Tetraethylsilanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27804-64-4 | |

| Record name | N,N,N′,N′-Tetraethylsilanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetraethylsilanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.159.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Development of Bis Diethylamino Silane

Diverse Synthetic Pathways for Bis(diethylamino)silane

The synthesis of this compound, a key precursor in the semiconductor industry, can be achieved through several chemical routes. These methods primarily focus on creating the silicon-nitrogen bond central to the molecule's structure.

The most conventional method for synthesizing this compound involves the direct amination of a suitable halosilane precursor, typically a chlorosilane. silicongases.com This reaction proceeds by nucleophilic substitution, where diethylamine (B46881) displaces the halogen atoms on the silane (B1218182). The reaction of dichlorosilane (B8785471) with two equivalents of diethylamine yields this compound and generates a hydrochloride salt as a byproduct. google.com

A general representation of this reaction is: SiH₂Cl₂ + 2 HN(C₂H₅)₂ → SiH₂(N(C₂H₅)₂)₂ + 2 HCl

To drive the reaction to completion and neutralize the acidic byproduct, an excess of the amine or a non-nucleophilic base is often used. The synthesis of aminosilanes through this pathway is a well-established technique, though it necessitates the separation of the final product from the resulting ammonium (B1175870) halide salts. googleapis.com

To enhance reaction efficiency and yield, catalyst-assisted methods have been developed. One patented approach utilizes a specially prepared clay catalyst for the synthesis of this compound from dichlorosilane and diethylamine. google.com This method offers the advantage of preventing catalyst loss into the solvent, which simplifies separation and allows for catalyst reuse. google.com

The process involves adding dichlorosilane, a solvent such as hexane (B92381), and the clay catalyst to a reactor under a nitrogen atmosphere. Diethylamine is then added dropwise while maintaining a controlled temperature. google.com The clay catalyst, prepared from copper nitrate (B79036) solution, facilitates the substitution of chlorine atoms with diethylamino groups. google.com

Table 1: Catalyst-Assisted Synthesis of this compound

| Parameter | Value |

|---|---|

| Reactants | Dichlorosilane, Diethylamine |

| Catalyst | Clay catalyst prepared with Cu(NO₃)₂ |

| Solvent | Hexane |

| Reaction Temperature | 40-60 °C |

| Reaction Time | 5-10 hours post-addition |

Data sourced from a patented synthesis method. google.com

Research into alternative synthetic strategies has led to the development of novel routes, such as the reaction between a halosilane and an aminosilane (B1250345). google.com This method involves reacting a halosilane, such as diiodosilane (B1630498) (SiH₂I₂), with an aminosilane like this compound itself. google.com While this specific example produces a different target molecule (amino(halo)silane), the underlying redistribution reaction mechanism represents a pathway to synthesize various substituted silanes. google.comgoogleapis.com

This approach can be advantageous as it may avoid the formation of ammonium halide salt byproducts, which can complicate purification. googleapis.com The reaction involves the exchange of halide and amino ligands on the silicon centers to reach a thermodynamic equilibrium of products. google.com Mechanistic studies on related systems provide insights into these processes, highlighting the reactivity of intermediates and the influence of reaction conditions on product distribution. acs.org

Another novel approach involves the reaction of this compound with acid iodides, such as benzoyl iodide, to produce diiodosilane. justia.com While the goal of this specific research was to synthesize iodosilanes, it demonstrates the reactivity of the Si-N bond in this compound and provides a pathway for synthesizing other functionalized silanes from it. justia.com

Catalyst-Assisted Synthesis Approaches

Advanced Purification Techniques for High-Purity this compound

The utility of this compound as a precursor for electronic applications, particularly in Atomic Layer Deposition (ALD), demands exceptionally high purity (≥99.99%). wimna.com Achieving this level of purity requires sophisticated, multi-step purification techniques to remove byproducts, unreacted starting materials, and other trace impurities. pmarketresearch.com

Following synthesis, the crude product is subjected to several purification stages. A common and crucial technique is distillation, which can involve single-stage or multi-stage rectification to separate this compound from components with different boiling points. google.com Further purification often involves a series of washing steps, including water, acid, and alkali washes, to remove soluble impurities like hydrochloride salts. google.com

For removing trace-level contaminants, adsorption methods are employed. Adsorbents such as specifically treated molecular sieves (e.g., X-type and A-type) and activated carbon can be used to capture residual impurities. The combination of these techniques ensures the removal of halogens and other detrimental impurities, meeting the stringent requirements for semiconductor manufacturing. silicongases.com

Precursor Design and Ligand Effects in Organosilanes Relevant to this compound

This compound is a prominent member of the aminosilane precursor family used for depositing silicon-containing thin films. silicongases.comaip.org The design of these precursors is critical, as the molecular structure, particularly the nature of the ligands attached to the silicon atom, significantly influences the deposition process and the final film characteristics. aip.orggoogle.com

Studies comparing different aminosilane precursors have revealed important structure-property relationships. For instance, the number of amino groups on the silicon atom affects the deposition rate. Monoaminosilanes, such as di-sec-butylaminosilane, have been shown to provide higher reactivity and greater growth per cycle (GPC) in ALD processes compared to bis-aminosilanes like this compound (BDEAS) and bis(tert-butylamino)silane (BTBAS). aip.org This is often because a precursor leaving a smaller footprint on the surface after the initial reaction can lead to a higher GPC. aip.org

The steric hindrance of the alkyl groups on the amino ligand also plays a role. The two diethylamino ligands in BDEAS provide moderate steric hindrance and thermal stability, which creates a balance between efficient ligand elimination during deposition and controlled reaction kinetics. The choice of organosilane can also be critical in catalytic systems, where the silane not only provides a hydride but may also interact with the catalyst or other reagents. acs.org The careful design of these organosilane precursors, balancing reactivity, volatility, and thermal stability, is essential for their successful application in advanced manufacturing processes like ALD and CVD. google.comgoogle.com

Table 2: Comparison of Selected Aminosilane Precursors for ALD

| Precursor | Type | Relative Growth Per Cycle (GPC) | Notes |

|---|---|---|---|

| This compound (BDEAS) | Bis-aminosilane | Moderate | Balances thermal stability and reactivity. aip.org |

| Bis(tert-butylamino)silane (BTBAS) | Bis-aminosilane | Lower than BDEAS | Higher steric hindrance from tert-butyl groups. aip.org |

| Di-sec-butylaminosilane | Mono-aminosilane | Higher than BDEAS/BTBAS | Higher reactivity and GPC. aip.org |

| Bis(dimethylamino)methylsilane (BDMAMS) | Bis-aminosilane | Lower | Has one Si-CH₃ bond, affecting deposition. aip.org |

Atomic Layer Deposition Ald and Chemical Vapor Deposition Cvd Applications of Bis Diethylamino Silane

Bis(diethylamino)silane as a Silicon Precursor for Thin Film Fabrication

This compound (BDEAS) serves as a liquid silicon precursor for the low-temperature deposition of silicon-containing thin films, such as silicon dioxide (SiO₂) and silicon nitride (Si₃N₄). researchgate.net Its application is prominent in both thermal and plasma-enhanced ALD processes. The choice of deposition method and co-reactants, such as ozone (O₃) or oxygen (O₂) plasma, allows for the formation of high-quality films with precise thickness control at the atomic level. tue.nl

The deposition of SiO₂ using BDEAS is a well-studied process, crucial for creating dielectric layers in integrated circuits. The quality and properties of the resulting SiO₂ films are highly dependent on the deposition parameters and the choice of the oxidizing agent.

Thermal ALD of SiO₂ using BDEAS and an oxidant like ozone demonstrates a self-limiting growth characteristic within a specific temperature range, known as the ALD window. For the BDEAS/O₃ process, this window is typically observed between 250 and 350 °C, with a consistent growth rate of approximately 0.10 nm/cycle. researchgate.net Within this window, the precursor and the oxidant react sequentially with the substrate surface in a self-limiting manner, ensuring uniform and conformal film growth. Studies have shown that BDEAS can achieve excellent step coverage of over 94% in high-aspect-ratio structures at a deposition temperature of 250 °C. researchgate.net

Table 1: Thermal ALD Parameters for SiO₂ Deposition using BDEAS and Ozone

| Parameter | Value | Reference |

|---|---|---|

| Precursor | This compound (BDEAS) | researchgate.net |

| Oxidant | Ozone (O₃) | researchgate.net |

| ALD Temperature Window | 250–350 °C | researchgate.net |

| Growth Rate | ~0.10 nm/cycle | researchgate.net |

| Saturation Dose (BDEAS) | 5 × 10⁶ L | researchgate.net |

Plasma-enhanced ALD (PEALD) using BDEAS and an oxygen plasma co-reactant allows for SiO₂ deposition at lower temperatures than thermal ALD, often below 300 °C. tue.nl The PEALD process relies on the high reactivity of plasma species to facilitate the surface reactions. A typical PEALD process for SiO₂ using BDEAS demonstrates self-limiting growth with a growth per cycle (GPC) between 0.12 and 0.14 nm in a temperature range of 100–250 °C. tue.nlacs.org The mechanism involves the adsorption of BDEAS molecules onto the surface, followed by the removal of the amine ligands through combustion-like reactions with atomic oxygen from the plasma. tue.nl

Table 2: PEALD Parameters for SiO₂ Deposition using BDEAS and O₂ Plasma

| Parameter | Value | Reference |

|---|---|---|

| Precursor | This compound (BDEAS) | acs.orgoptica.orgoptica.org |

| Co-reactant | O₂ Plasma | acs.orgoptica.orgoptica.org |

| Temperature Range | 100–250 °C | acs.org |

| Growth Per Cycle (GPC) | 0.12–0.14 nm | acs.org |

| Plasma Power | 200 W | optica.orgoptica.org |

Both ozone (O₃) and oxygen (O₂) plasma are effective oxidizing reagents for the deposition of SiO₂ films from BDEAS. tue.nl In thermal ALD, ozone reacts with the adsorbed BDEAS precursor, cleaving the Si-H bonds and removing the amine ligands. researchgate.net In PEALD, the atomic oxygen species generated in the O₂ plasma are highly reactive and facilitate the removal of the amine ligands through combustion-like reactions. tue.nl This process also restores the surface hydroxyl (-OH) groups necessary for the adsorption of the BDEAS precursor in the subsequent ALD cycle. tue.nl The choice between ozone and O₂ plasma can influence the deposition temperature, growth rate, and film properties.

This compound is also utilized as a silicon precursor for the deposition of hafnium silicate (B1173343) (HfSiOx) films, a high-k dielectric material investigated as a replacement for SiO₂ in advanced transistors. researchgate.net

Hafnium silicate films are typically grown using a multi-component ALD process that involves alternating cycles of a hafnium precursor and a silicon precursor, such as BDEAS. researchgate.netaip.org A common hafnium precursor used in conjunction with BDEAS is tetrakis(diethylamino)hafnium. researchgate.net An advantageous feature of this precursor combination is the overlap of their ALD process temperature windows, which lies between 200 and 250 °C. researchgate.net This overlap allows for the deposition of composite HfSiOx films with tunable compositions. The composition of the HfSiOx film can be precisely controlled by varying the ratio of the ALD cycles for the hafnium and silicon precursors. researchgate.netaip.org For instance, a HfO₂:SiO₂ ratio of approximately 1:1 can be achieved by alternating two cycles of HfO₂ deposition with three cycles of SiO₂ deposition. aip.org This ability to control the composition is critical for tuning the dielectric constant and other electrical properties of the film.

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | SiH₂[N(C₂H₅)₂]₂ |

| Hafnium Silicate | HfSiOx |

| Ozone | O₃ |

| Silicon Dioxide | SiO₂ |

| Silicon Nitride | Si₃N₄ |

| Tetrakis(diethylamino)hafnium | Hf[N(C₂H₅)₂]₄ |

Plasma-Enhanced ALD (PEALD) Mechanisms and Parameters

Silicon Nitride (SiNx) and Silicon Carbonitride Thin Film Deposition

This compound (BDEAS) is a significant precursor for the deposition of silicon nitride (SiNₓ) and silicon carbonitride (SiCN) thin films, which are crucial materials in the semiconductor industry. skku.edu These films serve various functions, including acting as gate dielectrics, sidewall spacers, and passivation layers. skku.edu

In Plasma-Enhanced Atomic Layer Deposition (PEALD), BDEAS is used with a nitrogen plasma (N₂) reactant to deposit SiNₓ films. skku.edu The use of PEALD allows for deposition at lower temperatures compared to traditional thermal ALD, which is advantageous for temperature-sensitive device fabrication. atomiclayerdeposition.comresearchgate.net Studies have shown that PEALD of SiNₓ using BDEAS can achieve uniform film thickness and conformal step coverage, even in high-aspect-ratio trenches. skku.edu However, the process can sometimes result in carbon and hydrogen impurities in the film, which can affect its electrical and physical properties. skku.edu The choice of nitrogen source, such as ammonia (B1221849) (NH₃) or nitrogen plasma, also plays a critical role in the deposition process and the final film quality. rsc.org

BDEAS is also a potential precursor for the chemical vapor deposition (CVD) of silicon carbonitride (SiCN) thin films. researchgate.netnauka.gov.plresearchgate.net SiCN films are known for their hardness, thermal stability, and tunable electrical and optical properties. researchgate.net The deposition of SiCN often involves the use of a single-source precursor like BDEAS or a mixture of silicon, carbon, and nitrogen-containing gases. researchgate.netmdpi.com The properties of the resulting SiCN films, such as their elemental composition and chemical bonding, can be controlled by adjusting the deposition parameters. researchgate.net

The frequency of the plasma used in PEALD significantly impacts the properties of the deposited silicon nitride films. While a standard radio frequency (RF) of 13.56 MHz is commonly used, research has explored the effects of using a very high frequency (VHF) of 162 MHz for the nitrogen plasma generation with BDEAS as the silicon precursor. skku.edunih.gov

Studies have demonstrated that using a 162 MHz plasma results in SiNₓ films with improved characteristics compared to those deposited with a 13.56 MHz plasma. skku.edunih.gov These improvements are attributed to the higher ion density, increased dissociation of reactive gases, and lower ion bombardment energy at the substrate surface associated with the higher frequency plasma. skku.eduresearchgate.netnih.gov The resulting films exhibit:

Reduced surface roughness: A smoother film surface is achieved. skku.eduresearchgate.net

Lower carbon content: The incorporation of carbon impurities is minimized. skku.eduresearchgate.net

Higher N/Si ratio: The film composition is closer to stoichiometric silicon nitride. skku.eduresearchgate.net

Lower wet etch rate: The films show greater resistance to chemical etching. skku.eduresearchgate.net

Improved electrical properties: This includes lower leakage current and a higher electric breakdown field. skku.eduresearchgate.net

More uniform step coverage: Better conformality is achieved in high-aspect-ratio structures. skku.edu

The application of a magnetic field during the VHF-PEALD process has also been investigated. Magnetized plasma can lead to a higher plasma density and lower ion energy, further enhancing film quality. skku.edu This results in films with a higher growth rate, increased density, and improved electrical characteristics and step coverage. skku.edu

Surface Chemistry and Reaction Kinetics in ALD/CVD Processes

The successful deposition of thin films using this compound in ALD and CVD processes is fundamentally governed by the surface chemistry and reaction kinetics. Understanding these mechanisms is crucial for controlling film growth and properties.

Adsorption and Surface Reaction Mechanisms of this compound

In ALD, the process relies on self-limiting surface reactions. For aminosilane (B1250345) precursors like BDEAS, the initial step involves the reaction with hydroxyl (-OH) groups on the substrate surface. tue.nl The adsorption of BDEAS is a dissociative chemisorption process where the silicon-nitrogen (Si-N) bond is broken. This is because the Si-N bond is relatively weaker compared to other bonds within the BDEAS molecule. researchgate.net

The reaction proceeds through the exchange of one of the diethylamino ligands with a surface hydroxyl group, leading to the anchoring of the silicon species to the surface and the release of diethylamine (B46881) (DEA) as a byproduct. tue.nlacs.org Density functional theory (DFT) calculations have shown that the energy barrier for the Si-N bond cleavage is significantly lower than for the Si-H bond, making the former the dominant reaction pathway. researchgate.net The reaction can be summarized as:

Surface-OH + SiH₂[N(C₂H₅)₂]₂ → Surface-O-SiH₂(N(C₂H₅)₂) + HN(C₂H₅)₂ acs.org

The subsequent steps in the ALD cycle involve the reaction of the remaining surface-adsorbed species with a co-reactant, such as ozone (O₃) or an oxygen (O₂) plasma, to form the desired thin film (e.g., SiO₂) and regenerate the surface with hydroxyl groups for the next cycle. tue.nl The removal of the remaining amine ligands occurs through combustion-like reactions with atomic oxygen. tue.nl

Self-Limiting Growth Behavior and Saturation Characteristics

A key characteristic of ALD is its self-limiting growth, which enables precise thickness control at the atomic level. atomiclayerdeposition.comacs.org This behavior is achieved when the precursor and co-reactant pulses are separated in time, and each half-reaction proceeds to completion, saturating the available surface reaction sites. atomiclayerdeposition.com

For BDEAS, studies have demonstrated this self-limiting behavior in the deposition of both silicon dioxide (SiO₂) and silicon nitride (SiNₓ) films. atomiclayerdeposition.comacs.org The growth per cycle (GPC) becomes constant after a sufficient precursor dose and exposure time, indicating that all reactive sites on the surface have been consumed. atomiclayerdeposition.comaip.org

The ALD process window, which is the temperature range where self-limiting growth occurs, has been identified for BDEAS in combination with various co-reactants. For example, in the PE-s-ALD of SiO₂ using BDEAS and an O₂ plasma, a self-limiting growth with a GPC of 0.12 to 0.14 nm was observed within a temperature range of 100–250 °C. acs.org Similarly, for SiNₓ deposition using BDEAS and an N₂ plasma, saturation behavior has been demonstrated, confirming the self-limiting nature of the surface reactions. atomiclayerdeposition.com

The following table summarizes the saturation behavior of BDEAS in an atmospheric-pressure PE-spatial-ALD process for SiNₓ deposition at different temperatures.

| Deposition Temperature (°C) | Growth Per Cycle (Å) |

| 150 | 0.31 |

| 200 | 0.22 |

| 250 | 0.19 |

Data sourced from a study on atmospheric-pressure plasma-enhanced spatial atomic layer deposition of SiNₓ. atomiclayerdeposition.com

Influence of Substrate and Surface Termination on Reactivity

The nature of the substrate and its surface termination significantly influences the reactivity of BDEAS and the subsequent film growth. The presence of reactive sites, primarily hydroxyl (-OH) groups, is crucial for the initial adsorption of the BDEAS molecule.

Density functional theory (DFT) studies have investigated the adsorption and surface reaction of BDEAS on OH-terminated silicon (Si) (001) surfaces. These studies confirm that the reaction is initiated by the interaction between the BDEAS molecule and the surface hydroxyl groups, leading to the cleavage of the Si-N bond.

The reactivity of BDEAS has also been compared on different oxide surfaces. For instance, a DFT study on the ALD of SiO₂ on a tungsten oxide (WO₃) surface compared the reactivity of different aminosilane precursors, including BDEAS. rsc.org The study found that the surface reactions and the binding strength of the leaving amine groups are influenced by the substrate material. rsc.orgrsc.org While BDEAS was predicted to have a fast growth rate, the leaving diethylamine molecule can have a relatively strong binding to the surface, which could potentially lead to impurities in the film if not completely removed during the purge step. rsc.org

Theoretical and Computational Investigations of Bis Diethylamino Silane Reactivity

Density Functional Theory (DFT) Studies of Surface Interactions

DFT calculations have been a cornerstone in understanding the complex surface chemistry of Bis(diethylamino)silane (BDEAS), which is critical for its use in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). These studies provide a molecular-level picture of how BDEAS interacts with various substrates to form thin films.

DFT studies have elucidated the initial steps of BDEAS-based film deposition, which begin with the molecule's adsorption onto a substrate. On hydroxylated surfaces, such as OH-terminated silicon (001) or tungsten oxide (WO₃), the BDEAS molecule interacts with surface hydroxyl (-OH) groups. researchgate.net The reaction proceeds via a stepwise ligand exchange mechanism.

The process on a hydroxylized Si(001) surface is as follows:

Adsorption and First Ligand Elimination : BDEAS adsorbs on the surface and reacts with a hydrogen atom from a surface hydroxyl group. researchgate.net This results in the cleavage of one silicon-nitrogen bond, producing a surface-bound di-ethylaminosilane (-SiH₂[N(C₂H₅)₂]) group and releasing a gaseous diethylamine (B46881) (NH(C₂H₅)₂) molecule. researchgate.net

Second Ligand Elimination and Bond Formation : The surface-anchored di-ethylaminosilane group then reacts with a second surface hydroxyl group. researchgate.net This eliminates the second diethylamine ligand and forms a stable O-(SiH₂)-O bond, bridging two oxygen atoms on the substrate. researchgate.net DFT calculations indicate that forming this bond at an intra-dimer site on the Si(001) surface is the most probable pathway. researchgate.net

Similarly, on WO₃ surfaces, BDEAS interacts with surface hydroxyls to release its diethylamine ligands and form Si-O bonds, which is a fundamental step in SiO₂ film growth. In plasma-enhanced ALD processes, the remaining amine ligand after the initial adsorption can be removed through combustion-like reactions activated by O₂ plasma species. researchgate.net

Computational studies have quantified the energetics of BDEAS surface reactions, which are crucial for predicting its reactivity and optimizing deposition conditions. Analysis of the bond dissociation energies within the BDEAS molecule shows that the Si-H and Si-N bonds are relatively weaker than the other bonds, making them the most likely to break during surface reactions. researchgate.net

On an OH-terminated Si(001) surface, DFT calculations determined that breaking the Si-N bond is kinetically more favorable than breaking the Si-H bond. researchgate.net While the Si-H bond dissociation requires a high energy barrier of 1.60 eV, the Si-N bond breaks over a much lower barrier of 0.52 eV. researchgate.net This indicates that the reaction pathway is dominated by the cleavage of the Si-N bond. The initial adsorption energies were calculated to be 0.43 eV and 0.60 eV for interactions involving the Si-H and Si-N bonds, respectively. researchgate.net

Comparative studies with other aminosilane (B1250345) precursors on WO₃ surfaces found that BDEAS exhibits the lowest energy barrier in the rate-determining step of the deposition process. rsc.orgrsc.org One study reported an energy barrier of 1.2 eV for this step, suggesting BDEAS can provide a faster growth rate compared to precursors like diisopropylaminosilane (DIPAS) and tris(dimethylamino)silane (B81438) (TDMAS).

| Parameter | Value | Surface | Source(s) |

|---|---|---|---|

| Reaction Energy Barrier (Si-N Dissociation) | 0.52 eV | OH-terminated Si(001) | researchgate.net |

| Reaction Energy Barrier (Si-H Dissociation) | 1.60 eV | OH-terminated Si(001) | researchgate.net |

| Adsorption Energy (via Si-N bond) | 0.60 eV | OH-terminated Si(001) | researchgate.net |

| Rate-Determining Step Energy Barrier | 1.2 eV | OH-terminated WO₃(001) | |

| Overall Reaction Energetics | Exothermic | OH-terminated WO₃(001) | rsc.orgrsc.org |

The entire ALD cycle relies on self-limiting reactions, including the efficient exchange of ligands and the subsequent removal, or desorption, of byproducts. For BDEAS, the process is dominated by the exchange of its two diethylamino ligands for surface oxygen atoms via reactions with hydroxyl groups. researchgate.netresearchgate.net

The mechanism involves the dissociative adsorption of BDEAS, where the silicon-nitrogen bond is cleaved upon interaction with the surface. This anchors the silane (B1218182) fragment to the surface while the amino fragment is released as diethylamine gas, which is then removed from the reaction chamber during a purge step. researchgate.net

DFT studies have also compared the desorption characteristics of byproducts from different precursors. While BDEAS is kinetically favorable, the binding strength of its leaving diethylamine molecule to the WO₃ surface is stronger than that of the amine byproduct from DIPAS. rsc.orgrsc.org This suggests that BDEAS might be more susceptible to impurities arising from the leaving amine groups compared to DIPAS. rsc.org In plasma-assisted processes, the removal of the second ligand is facilitated by reactive species like atomic oxygen, which combusts the remaining surface amine groups to form volatile byproducts such as H₂O, CO₂, and various nitrogen species. researchgate.net

Calculation of Bond Dissociation Energies and Energy Barriers

Ab Initio Calculations for Gas-Phase Decomposition Kinetics

While the surface chemistry of this compound is well-documented through extensive DFT studies for ALD applications, there is a notable scarcity of published research focusing on its unimolecular decomposition kinetics in the gas phase using ab initio methods.

Detailed thermochemical analyses, including the calculation of enthalpies of formation and reaction energies for the gas-phase decomposition of BDEAS, are not extensively reported in the reviewed scientific literature. Computational efforts have been overwhelmingly directed towards understanding the molecule-to-material conversion on surfaces rather than its thermal stability and breakdown pathways in the gas phase. rsc.orgmdpi.comelectrochem.org

Thermochemical Analysis of this compound Decomposition

Molecular Dynamics Simulations in Reaction Mechanism Development

Molecular Dynamics (MD) simulations serve as a powerful tool for elucidating the complex, time-dependent reaction mechanisms of precursors like this compound (BDEAS) at an atomic level. mdpi.comnih.gov These computational methods model the time evolution of interacting atoms by solving their equations of motion, providing insights into reaction pathways that are often difficult to observe experimentally. mdpi.com In the context of thin-film deposition techniques such as Plasma-Enhanced Atomic Layer Deposition (PEALD), MD simulations are crucial for understanding how precursor-surface interactions influence film quality. mdpi.comnih.gov

Research groups have developed sophisticated atomistic simulation schemes for PEALD that combine Monte Carlo deposition algorithms with structure relaxation using molecular dynamics. mdpi.comnih.gov One such protocol was specifically applied to investigate the synthesis of silicon dioxide (SiO₂) thin films using this compound as the precursor. mdpi.comdntb.gov.ua This work revealed that the nature of the precursor's initial binding to the hydroxylated SiO₂ surface is a critical determinant of the final film's characteristics. mdpi.com

The simulations identified two primary pathways for the initial surface reaction:

Single-Site Binding: The BDEAS molecule reacts with a single surface hydroxyl (-OH) group, forming one Si-O bond and leaving one of its diethylamino ligands still attached.

Dual-Site Binding: The BDEAS molecule reacts with two nearby surface hydroxyl groups, forming two Si-O bonds (creating a Si-O-Si bridge) and releasing both of its diethylamino ligands.

MD simulations demonstrated that the probability of these two events has a profound impact on the resulting film's structure and properties. mdpi.comnih.gov When the simulation parameters favored single-site binding, the resulting SiO₂ film was more amorphous, contained a higher number of –OH impurities, and exhibited more voids. mdpi.com Conversely, increasing the probability of dual-site binding, where the precursor forms two bonds with the surface, led to the growth of a dense SiO₂ film with a significant reduction in –OH impurities and voids. mdpi.comnih.gov These findings highlight that achieving a higher probability of doubly bonded precursor sites is a key factor in forming high-quality, dense SiO₂ films via PEALD with BDEAS. nih.gov

The table below summarizes the findings from these atomistic simulations, contrasting the outcomes based on the predominant precursor binding mechanism.

Table 1: Influence of BDEAS Binding Mode on SiO₂ Film Properties in PEALD Simulations

| Predominant Binding Mode | Resulting Film Structure | Impurity Level | Film Density |

|---|---|---|---|

| Single-Site Binding | Amorphous, voids present | High (–OH impurities) | Low |

| Dual-Site Binding | Dense, fewer voids | Low (–OH impurities) | High |

Data sourced from atomistic simulations combining Monte Carlo and molecular dynamics. mdpi.comnih.gov

While detailed bond dissociation energy calculations for BDEAS are part of broader computational studies, data from the closely related compound bis(dimethylamino)silane (BDMAS) provides insight into the relative bond strengths within this class of molecules. acs.orgdigitellinc.com Ab initio calculations show the energy required to break the N–CH₃ bond is lower than that for the Si–N or Si–H bonds, guiding the development of reaction models. acs.orgdigitellinc.com

Table 2: Calculated Bond Dissociation Energies for Bis(dimethylamino)silane (BDMAS)

| Bond | Dissociation Energy (kcal/mol) |

|---|---|

| N–CH₃ | 80.6 |

| Si–N | 87.4 |

| Si–H | 87.4 |

These values are for the analogous compound BDMAS and serve to illustrate the type of data generated in computational thermochemistry studies. acs.orgdigitellinc.com

Applications of Bis Diethylamino Silane in Polymer Science and Advanced Materials

Synthesis of Silicon-Based Polymers and Copolymers

The reactivity of the Si-N bond in bis(diethylamino)silane makes it a valuable monomer in the synthesis of various silicon-containing polymers. chemimpex.com It serves as a precursor for producing polymers used in electronics, sealants, and elastomers. chemimpex.comchemimpex.com This reactivity allows for the creation of polymers with precisely tailored microstructures and properties.

Poly(silylether)s (PSEs) are a class of silicon-based polymers known for their flexible Si-O-C backbone, which imparts properties like hydrolytic degradability and thermal stability. mdpi.com One of the primary methods for synthesizing PSEs is through the dehydrogenative coupling of diols and hydrosilanes. nih.govacs.org While this reaction is often catalyzed by transition metals, the choice of silane (B1218182) monomer is critical. d-nb.info

Aminosilanes, such as those with diethylamino leaving groups (–NEt₂), have been employed as effective substitutes for chlorosilanes in these reactions. mdpi.com The use of aminosilanes avoids the generation of corrosive byproducts like hydrogen chloride (HCl), which is a significant drawback of using chlorosilanes. nih.gov The reaction of a diol with a bis(amino)silane proceeds via a condensation polymerization, releasing a benign amine byproduct.

Research has demonstrated the synthesis of various poly(silylether)s through this method. For instance, manganese-catalyzed dehydrogenative cross-coupling has been used to produce PSEs with number-average molecular weights (Mn) up to 17 kDa. mdpi.com Iron catalysts have also been employed, yielding PSEs with Mn values as high as 36.3 kDa from the reaction of various diols with primary and secondary silanes. d-nb.info

Table 1: Selected Poly(silylether)s Synthesized via Dehydrogenative Coupling

| Diol Monomer | Silane Monomer | Catalyst | Polymer Mn (kDa) |

|---|---|---|---|

| 1,4:3,6-dianhydrohexitols | Diphenylsilane | Manganese-based | up to 17 |

| 1,4-Benzenedimethanol | Diethylsilane | Iron-based | 0.9 |

| Diethylene glycol | Diethylsilane | Iron-based | 3.2 |

| 1,8-Octanediol | Methylphenylsilane | Iron-based | 10.6 |

This table presents data on the molecular weights of poly(silylether)s synthesized using various monomers and catalysts, illustrating the versatility of the dehydrogenative coupling method. mdpi.comd-nb.info

This compound derivatives are frequently used in melt copolymerization reactions with diols to create alternating copolymers. researchgate.netkoreascience.kr This process involves a polycondensation reaction where the diethylamino groups of the silane react with the hydroxyl groups of the diol, forming a Si-O-C linkage and releasing diethylamine (B46881). The lower reactivity of bis(amino)silanes compared to dichlorosilanes is advantageous, as it helps in the formation of a precisely alternating polymer microstructure, preventing sequences of homopolymerization. faa.gov

Studies have reported the successful melt copolymerization of various this compound derivatives, such as bis(diethylamino)methylphenylsilane and 1,2-bis(diethylamino)tetramethyldisilane, with different aryldiols. researchgate.netkoreascience.krresearchgate.net These reactions yield soluble and thermally stable polymeric materials. For example, the polycondensation of 1,4-bis(hydroxydimethylsilyl)benzene (B1329481) with a bis(dimethylamino)silane results in a gum-like material with an exactly alternating microstructure. faa.gov

The incorporation of fluorescent organic chromophores into a polymer backbone can yield materials with interesting photoelectronic properties for potential use in optoelectronic devices. mdpi.com this compound derivatives have been used to synthesize such fluorescent organosilicon polymers.

A notable example is the synthesis of poly[oxy(2,7-fluoren-9-onenylene)oxy(diorganosilylene)]s. koreascience.kr These polymers were created through the melt copolymerization of various this compound derivatives with 2,7-dihydroxyfluoren-9-one, a fluorescent aromatic compound. koreascience.kr The resulting polymers are soluble in common organic solvents like chloroform (B151607) and THF and exhibit strong fluorescence. koreascience.kr Spectroscopic analysis reveals that these materials have characteristic Si-O-C stretching frequencies and display strong absorption and emission bands in the UV-visible range. koreascience.kr The thermal stability of these polymers is also significant, with most showing no weight loss up to 200°C and less than 5% weight loss up to 300°C in a nitrogen atmosphere. koreascience.kr

Table 2: Photoelectronic Properties of Poly[oxy(2,7-fluoren-9-onenylene)oxy(diorganosilylene)]s in THF Solution

| Polymer Silylene Group | Absorption Max (λ_max, nm) | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) |

|---|---|---|---|

| methylphenylsilylene | 258 | 260 | 310 |

| methyloctylsilylene | 270 | 280 | 420 |

| tetramethyldisilylene | 260 | 270 | 380 |

| tetramethyldisiloxanylene | 260 | 270 | 380 |

This table summarizes the key absorption, excitation, and fluorescence emission data for a series of fluorescent polymers synthesized using this compound derivatives. koreascience.kr

Copolymerization Reactions with this compound Derivatives

Role as a Silane Coupling Agent in Adhesion Enhancement

Silane coupling agents are bifunctional molecules that act as an interface to create a durable bond between dissimilar materials, such as an inorganic substrate (e.g., metal, glass) and an organic polymer. dow.com These agents are crucial for enhancing adhesion and preventing delamination, particularly in humid or harsh environments. dow.com The general structure of a silane coupling agent features an inorganic-reactive group (like alkoxy or amino) and an organic-reactive group.

Research has shown that blending different types of silanes can further improve adhesive performance. For example, a study on bonding a bis-GMA resin to silicatized titanium evaluated various organofunctional silane coupling agents. nih.gov It was found that a blend of a functional silane (3-methacryloyloxypropyltrimethoxysilane) and a cross-linker silane (1,2-bis-(triethoxysilyl)ethane) yielded the highest shear bond strength, suggesting that such novel systems can enhance the hydrolytic stability of the bond between the substrate and the resin. nih.gov

Table 3: Shear Bond Strength of bis-GMA Resin on Silicatized Titanium with Different Silane Treatments (Thermo-cycled)

| Silane Treatment (1.0 vol%) | Shear Bond Strength (MPa) |

|---|---|

| Blend of 3-methacryloyloxypropyltrimethoxysilane + 1,2-bis-(triethoxysilyl)ethane | 10.4 ± 3.5 |

| [3-(triethoxysilyl)propyl]urea | 4.5 ± 1.0 |

| N-[3-(trimethoxysilyl)propyl]ethylenediamine | 4.5 ± 1.4 |

This table compares the adhesion performance of different silane coupling agents, highlighting the improved bond strength achieved with a blended silane system. nih.gov

Surface Modification for Hydrophobicity and Oleophobicity

The surface properties of materials, particularly their wettability, can be tailored using silane chemistry. This compound and its derivatives can be used to modify surfaces to enhance hydrophobicity (water repellency) and oleophobicity (oil repellency). chemimpex.comchemimpex.com This is achieved by creating a low-surface-energy coating on a substrate.

The process involves reacting the silane with a hydrophilic inorganic surface. Alkoxysilanes or aminosilanes with hydrophobic organic groups (like alkyl or fluoroalkyl chains) attached to the silicon atom will impart that same non-polar character to the surface. dow.com This modification creates a durable barrier that prevents water and oils from wetting the surface, which is beneficial for creating self-cleaning surfaces or protective coatings. chemimpex.comdow.com While specific data for this compound is limited, its derivative, bis(diethylamino)dimethylsilane, is noted for its utility in modifying surface properties to improve hydrophobicity and oleophobicity. chemimpex.comchemimpex.com

The fundamental process for modifying a surface with a silane is known as silylation. This involves a chemical reaction between the silane and the substrate, which typically must have reactive groups like hydroxyls (-OH) on its surface. ethz.ch For materials that lack these groups, a pre-treatment such as an oxygen plasma wash can be used to generate them. acs.org

The mechanism of silylation involves the reaction of the silane with the surface hydroxyl groups. ethz.ch In the case of this compound, the Si-N bond reacts with a surface -OH group, leading to the formation of a covalent Si-O-Substrate bond and the release of diethylamine. This process anchors the silane molecule to the surface. Subsequent reactions can lead to polymerization or cross-linking between adjacent silane molecules, forming a stable, thin film. ethz.ch This self-limiting reaction is a key principle in techniques like Atomic Layer Deposition (ALD), where BDEAS is used as a precursor to deposit thin films with atomic-level precision by substituting surface hydroxyl groups. This functionalization is essential for a wide range of applications, from creating protective coatings to engineering interfaces in advanced electronic devices. dakenchem.com

Mechanism of Silylation on Various Substrates (e.g., Glass)

The silylation mechanism of this compound involves the chemical reaction of the silane with active sites, typically hydroxyl (-OH) groups, present on the surface of a substrate. This process modifies the surface properties, such as hydrophobicity, and is fundamental to its application as a coupling agent and in thin film deposition.

On substrates like glass or OH-terminated silicon, the silylation process is initiated by the dissociative adsorption of the BDEAS molecule onto the surface. researchgate.net The mechanism proceeds through the cleavage of the compound's weaker bonds. Theoretical studies using density functional theory (DFT) have investigated the initial reaction on an OH-terminated silicon surface. researchgate.net These studies indicate that the Si-H and Si-N bonds are weaker than other bonds in the BDEAS molecule and are therefore more likely to break during the surface reaction. researchgate.net

The reaction is catalyzed by the surface hydroxyl groups. The process can be described as a stepwise ligand-exchange mechanism:

Adsorption: The BDEAS molecule physically adsorbs onto the substrate surface.

Dissociation and Bond Formation: The Si-N bond in the BDEAS molecule cleaves. The silicon atom then forms a covalent bond with the oxygen atom of a surface hydroxyl group (Si-O-substrate). Simultaneously, a hydrogen atom from the surface hydroxyl group combines with the leaving diethylamino group to form diethylamine (HN(C₂H₅)₂), which is released as a gaseous byproduct.

Further Reaction: The remaining reactive groups on the silicon atom (the second diethylamino group and the Si-H bonds) can react with adjacent hydroxyl groups or with a co-reactant, such as ozone or plasma, in subsequent steps of a deposition process. researchgate.net

Studies on the silylation of borosilicate glass have shown that aminosilanes are highly effective at rendering the surface hydrophobic. researchgate.net The presence of basic amine groups can have a catalytic effect on the reaction. researchgate.net While BDEAS itself was not part of this specific study, a structurally similar compound, bis(dimethylamino)dimethylsilane, was found to be one of the most effective silylating agents for increasing the hydrophobicity of a glass surface. researchgate.net This suggests that the diethylamino groups in BDEAS play a crucial role in its high reactivity towards hydroxylated surfaces.

Catalytic Roles and Applications of Bis Diethylamino Silane

Bis(diethylamino)silane as a Catalyst in Organic Reactions

While various organosilanes and aminosilanes serve as catalysts or reagents in a range of organic syntheses, the specific use of this compound as a standalone catalyst in general organic reactions is not extensively documented in scientific literature. Its primary and well-established application is as a silicon precursor for the deposition of silicon-based thin films, such as silicon dioxide (SiO₂) and silicon nitride (Si₃N₄). In this context, its function is better described as a reactant that undergoes self-limiting surface reactions rather than a catalyst that is regenerated after facilitating a reaction between other components.

Some related dimethylamino-substituted silanes have been explored as catalysts in specialized areas like asymmetric synthesis, where the amino groups can act as strong σ-donors and potentially influence reaction kinetics. However, the catalytic activity of this compound itself in broader organic synthesis remains a subject for potential future investigation.

Aminoligand-Promoted Self-Catalysis in ALD Processes

The most significant catalytic role of this compound is observed during the Atomic Layer Deposition (ALD) of silicon-containing films. In this process, BDEAS exhibits a phenomenon known as "self-catalysis," where its own amino ligands actively promote the surface reaction. rsc.org

ALD is based on sequential, self-limiting surface reactions. For aminosilane (B1250345) precursors like BDEAS, the first half-reaction involves the chemisorption of the precursor onto a hydroxyl-terminated (-OH) surface. The diethylamino [−N(C₂H₅)₂] ligands on the BDEAS molecule facilitate this reaction. This intrinsic catalytic behavior allows for the deposition of high-quality films at low temperatures without the need for an external catalyst, which could introduce impurities or corrosive byproducts. rsc.org The self-catalytic nature of BDEAS and similar aminosilanes is a key advantage over traditional silicon precursors like chlorosilanes, which often require higher temperatures and can leave chlorine residues in the film. tue.nl

Research comparing BDEAS with other aminosilane precursors in plasma-enhanced ALD (PEALD) highlights its effective performance, balancing reactivity with thermal stability for controlled film growth.

Table 1: Comparative Performance of BDEAS as an ALD Precursor

| Compound | Growth Rate (nm/cycle) | Temperature Range (°C) | Film Quality |

|---|

Data sourced from comparative analysis of ALD precursors.

Mechanistic Studies of Catalytic Activity

The mechanism of aminoligand-promoted self-catalysis has been investigated through both experimental techniques and theoretical calculations, particularly Density Functional Theory (DFT). rsc.orgtue.nl These studies confirm that the catalytic activity of this compound in ALD is a direct consequence of the functionality of its diethylamino groups.

The process begins with the BDEAS molecule approaching the hydroxylated surface. The key mechanistic steps are as follows:

Dissociative Adsorption : The reaction is initiated by the interaction between a BDEAS molecule and the surface -OH groups. DFT studies have shown that a hydrogen bond can form between the nitrogen atom of the amino ligand and the hydrogen atom of a surface hydroxyl group. tue.nl This interaction is considered the starting point for the surface reaction. tue.nl

Si-N Bond Cleavage : Theoretical studies identify the silicon-nitrogen (Si-N) and silicon-hydrogen (Si-H) bonds as the weakest in the BDEAS molecule, making them the most probable sites for bond breaking during the surface reaction. tue.nlresearchgate.net The interaction with the surface protonates the amino ligand, facilitating the cleavage of the Si-N bond. tue.nl

Surface Reaction and Ligand Exchange : The protonated diethylamino group leaves the silicon center and is released from the surface as a volatile diethylamine (B46881) [HN(C₂H₅)₂] byproduct. Simultaneously, a new, stable silicon-oxygen (Si-O) bond forms, anchoring the silane (B1218182) fragment to the surface. tue.nl

This self-catalytic pathway has a lower activation energy compared to the surface reactions of silanes without amino ligands (e.g., SiH₄), which allows the ALD process to occur at significantly lower temperatures. rsc.org DFT calculations comparing aminosilanes to silane (SiH₄) show a much lower Gibbs free energy barrier for the aminosilane half-reaction, confirming the catalytic role of the amino group. rsc.org

Table 2: Mechanistic Insights into BDEAS Catalytic Activity from DFT Studies

| Mechanistic Step | Finding | Significance |

|---|

Future Research Directions and Advanced Applications

Development of Novel Bis(diethylamino)silane Derivatives for Enhanced Performance

The synthesis and characterization of new derivatives of this compound (BDEAS) are central to tailoring material properties for specific applications. Research efforts are focused on modifying the compound's molecular structure to enhance thermal stability, reactivity, and deposition characteristics.

By substituting the ethyl groups or the silane (B1218182) hydrogens, researchers can fine-tune the precursor's performance. For instance, comparisons between different aminosilanes have shown that the structure of the ligand plays a significant role in the deposition process and the resulting film quality. Studies comparing BDEAS with other bis-aminosilanes like Bis(tertiary-butyl-amino)silane (BTBAS) and aminosilanes with a different number of amino ligands, such as Tris(dimethylamino)silane (B81438) (TDMAS), have provided valuable insights. electrochem.org Theoretical and experimental data suggest that bis-aminosilanes often demonstrate superior deposition performance for atomic layer deposition (ALD) processes compared to tris-aminosilanes. electrochem.org

The development of derivatives is not limited to simple alkyl group substitution. More complex molecules are being designed for specialized functions. For example, the creation of bis(perfluorocatecholato)silane was intended to enhance the Lewis acidic properties of the silicon center, enabling it to catalyze reactions like aldehyde hydrosilation. nih.govosti.gov Similarly, complex derivatives such as bis(diethyl-amino)-3-propoxypropanol-1,1,3,3-tetramethyldisiloxane have been investigated for applications like wood modification. ncsu.edu

A comparative look at related aminosilane (B1250345) precursors highlights the impact of molecular structure on performance in Plasma-Enhanced Atomic Layer Deposition (PEALD) of silicon nitride films.

| Precursor | Number of Amino Ligands | Key Findings in PEALD | Source |

| Di(sec-butylamino)silane (DSBAS) | 1 | Showed lower carbon content, lower surface roughness, and higher film density compared to BTBAS at all process temperatures. | skku.edu |

| Bis(tert-butylamino)silane (BTBAS) | 2 | Resulted in films with higher carbon content and slightly lower density compared to DSBAS under similar conditions. | skku.edu |

These findings underscore the principle that modifying the ligands attached to the silicon atom is a powerful strategy for developing novel precursors with enhanced performance characteristics suitable for next-generation material requirements.

Integration into Emerging Semiconductor Technologies and Nanoscience

This compound is a key enabler for a variety of emerging semiconductor and nanoscience applications, primarily due to its utility as a precursor in ALD and chemical vapor deposition (CVD). Its ability to facilitate low-temperature deposition of high-quality silicon dioxide (SiO₂) and silicon nitride (Si₃N₄) thin films is critical for advanced manufacturing processes.

A significant area of application is in area-selective ALD (ASALD) , a bottom-up nanopatterning technique that addresses misalignment issues in semiconductor fabrication. dntb.gov.ua In ASALD, BDEAS is used to deposit SiO₂ thin films selectively on growth areas while other chemicals are used to protect non-growth areas. mdpi.com This allows for precise, self-aligned fabrication of nanoscale structures, which is essential for the continuing miniaturization of electronic devices. dntb.gov.ua

BDEAS is also integral to other advanced semiconductor technologies:

High-k Dielectrics: It serves as the silicon precursor in the low-temperature ALD of hafnium silicate (B1173343) (HfSiOₓ) films. researchgate.netchemicalbook.com These films are crucial as gate dielectrics in modern transistors, helping to reduce current leakage. The ability to precisely tune the film composition by varying the ALD pulse sequence is a significant advantage. researchgate.netchemicalbook.com

Double Patterning Technology: The compound is listed as a material for double patterning, a lithography technique used to enhance feature density on integrated circuits. temccns.com

Plasma-Enhanced ALD (PEALD): Advanced PEALD processes utilize BDEAS to deposit silicon nitride films. Studies have investigated the use of high-frequency (162 MHz) plasmas with BDEAS to produce films with higher density and etch resistance compared to those deposited with conventional lower-frequency plasmas. skku.edu

In the realm of nanoscience, BDEAS is used to create protective overcoats and to functionalize surfaces, enabling the self-assembly of nanoscale patterns. americanelements.com Its role in forming high-quality dielectric films and modifying material interfaces enhances the performance and reliability of a wide range of nanotechnological devices.

Advanced Computational Modeling for Predictive Material Design

Computational modeling has become an indispensable tool for understanding and predicting the behavior of BDEAS at the atomic level, accelerating the design of new materials and the optimization of deposition processes. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide insights that are often difficult to obtain through experimental methods alone.

Researchers at Tohoku University have employed quantum chemistry simulations to study the ALD processes involving BDEAS and reactive force-field molecular dynamics for CVD processes with silane-type precursors. tohoku.ac.jp These models help elucidate reaction mechanisms and surface kinetics. DFT calculations, for example, have been used to investigate the reaction mechanisms in SiO₂ PE-ALD using aminosilanes like BDEAS. rsc.org These studies revealed a "self-catalysis" role for the amino ligand, where it actively participates in the reaction with surface hydroxyl groups, lowering the energy barrier for the deposition reaction. rsc.org

Multiscale modeling combines different computational techniques to bridge the gap between atomic-scale events and macroscopic process outcomes. A notable example is the development of a multiscale model for the ASALD of SiO₂ using BDEAS. mdpi.com This model integrates an atomistic-mesoscopic model using kinetic Monte Carlo (kMC) with a macroscopic computational fluid dynamics (CFD) model. mdpi.com This comprehensive approach allows for the simulation of fluid dynamics within the reactor and the surface kinetics on the wafer, providing valuable insights for optimizing reactor design and operating conditions for industrial applications. dntb.gov.uamdpi.com

The predictive power of these models is significant. They can be used to:

Map electron density distributions to identify reactive sites on the molecule.

Simulate the effect of different substituents on the molecule's electronic properties and reactivity.

Predict the activation barriers for key reaction steps, as was done to show the high activation barriers for the reaction between BDEAS and surface amine groups. mdpi.com

Compare the suitability of different precursors, as molecular modeling studies have supported the observation that bis-aminosilanes often exhibit better ALD performance than tris-aminosilanes. electrochem.org

| Modeling Technique | Application to BDEAS and Related Aminosilanes | Key Insights | Source(s) |

| Density Functional Theory (DFT) | Investigating reaction mechanisms in PE-ALD. | Revealed a "self-catalytic" role of the amino ligand, lowering reaction energy barriers. | rsc.org |

| Quantum Chemistry Simulations | Simulating ALD processes. | Elucidates fundamental reaction pathways at the atomic level. | tohoku.ac.jp |

| Multiscale CFD & kMC | Optimizing Area-Selective ALD (ASALD) processes. | Connects atomic-scale surface reactions with reactor-scale fluid dynamics for process optimization. | mdpi.com |

| Molecular Modeling (General) | Comparing precursor performance. | Supports experimental findings that bis-aminosilanes are often better suited for ALD than tris-aminosilanes. | electrochem.org |

Exploration of New Catalytic Pathways and Synthetic Methodologies

Research into new synthetic routes for BDEAS and its use in novel catalytic systems aims to improve efficiency, reduce costs, and expand its range of applications. A significant advancement in its synthesis involves the use of a modified clay catalyst. This method employs a clay catalyst enhanced with copper nitrate (B79036) and other additives, which improves the catalyst's stability and allows for easy separation and reuse. The reaction involves the substitution of chlorine atoms on dichlorosilane (B8785471) with diethylamino groups in a hexane (B92381) solvent. google.com

Beyond its synthesis, there is growing interest in the catalytic activity of BDEAS and its derivatives. As detailed through computational studies, the amino ligands in BDEAS can act in a "self-catalytic" manner during ALD, facilitating its reaction on a substrate without the need for an external catalyst. rsc.org This intrinsic reactivity is highly beneficial for creating clean, catalyst-free deposition processes. rsc.org

Furthermore, modifying the BDEAS structure can induce new catalytic properties. The development of bis(perfluorocatecholato)silane, a derivative where the diethylamino groups are replaced by perfluorinated catecholates, transforms the molecule into a potent neutral Lewis acid. nih.govosti.gov This derivative has been shown to effectively catalyze hydrosilation reactions, a fundamental process in organosilicon chemistry. nih.gov This demonstrates a key strategy: designing silane derivatives that can themselves act as catalysts for important chemical transformations.

The broader field of organometallic chemistry also offers potential new pathways. While not yet applied directly to BDEAS, the development of catalytic systems based on transition metals like rhodium, palladium, and copper for the synthesis of amines and the dehydrocoupling of silanes points toward future possibilities for more efficient and selective syntheses of aminosilanes and polysiloxanes. mdpi.comacs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.